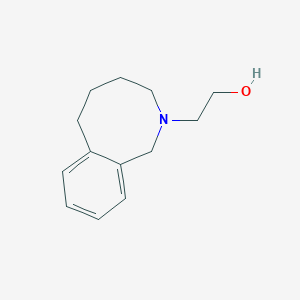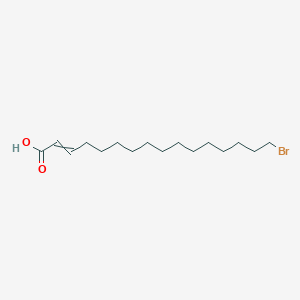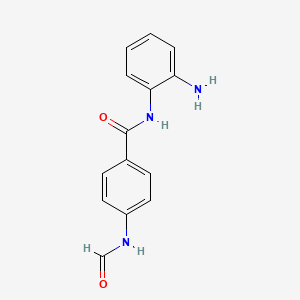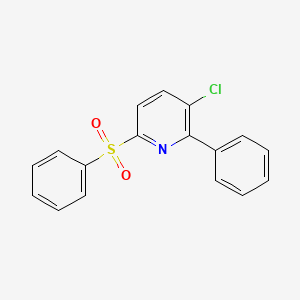
6-(Benzenesulfonyl)-3-chloro-2-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzenesulfonyl)-3-chloro-2-phenylpyridine is an organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyridine ring, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-3-chloro-2-phenylpyridine typically involves the reaction of 3-chloro-2-phenylpyridine with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-chloro-2-phenylpyridine+benzenesulfonyl chloridepyridine, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative sulfonylating agents and catalysts may be explored to improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzenesulfonyl)-3-chloro-2-phenylpyridine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the benzenesulfonyl group makes the compound susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.
Nucleophilic Substitution: Products with the chlorine atom replaced by various nucleophiles.
Oxidation and Reduction: Products with modified oxidation states of the sulfonyl group.
Applications De Recherche Scientifique
6-(Benzenesulfonyl)-3-chloro-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-(Benzenesulfonyl)-3-chloro-2-phenylpyridine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The chlorine atom and phenyl group can further modulate the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A related compound with a similar sulfonyl group but lacking the pyridine ring and additional substituents.
3-chloro-2-phenylpyridine: A precursor in the synthesis of 6-(Benzenesulfonyl)-3-chloro-2-phenylpyridine, lacking the benzenesulfonyl group.
Diphenyl sulfone: A structurally related compound with two phenyl groups attached to a sulfone group.
Uniqueness
This compound is unique due to the combination of the benzenesulfonyl group, chlorine atom, and phenyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
110379-30-1 |
|---|---|
Formule moléculaire |
C17H12ClNO2S |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
6-(benzenesulfonyl)-3-chloro-2-phenylpyridine |
InChI |
InChI=1S/C17H12ClNO2S/c18-15-11-12-16(19-17(15)13-7-3-1-4-8-13)22(20,21)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
NWXVKBJBMQFLND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=N2)S(=O)(=O)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
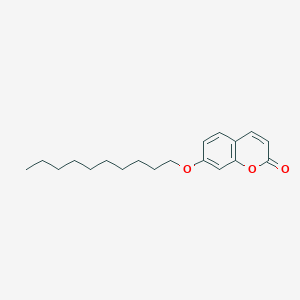

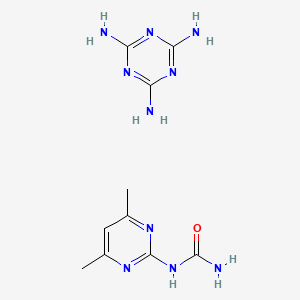
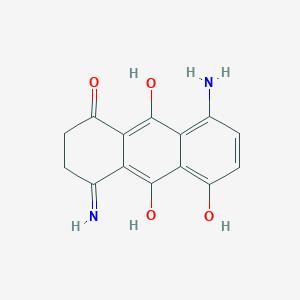
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)

![1H-Cyclopenta[b]anthracene-1,2,3-trione](/img/structure/B14313917.png)
